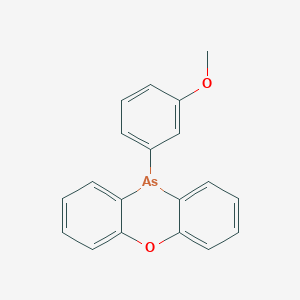
10-(3-Methoxyphenyl)-10H-phenoxarsinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Methoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 3-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Methoxyphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenoxarsine is reacted with 3-methoxyphenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(3-Methoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution with halides may produce halogenated phenoxarsinines.
Wissenschaftliche Forschungsanwendungen
10-(3-Methoxyphenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism by which 10-(3-Methoxyphenyl)-10H-phenoxarsinine exerts its effects involves interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 10-(3-Methoxyphenyl)-10H-phenoxarsinine is unique due to its arsenic core, which imparts distinct chemical reactivity and potential biological activity not found in purely organic compounds. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55369-42-1 |
|---|---|
Molekularformel |
C19H15AsO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
10-(3-methoxyphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO2/c1-21-15-8-6-7-14(13-15)20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3 |
InChI-Schlüssel |
VJEXJPRNCZXSBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















